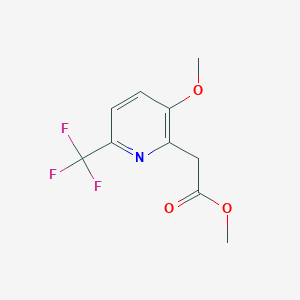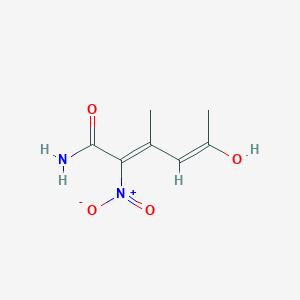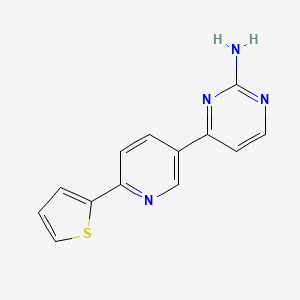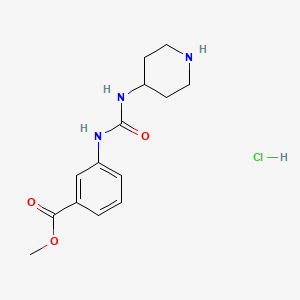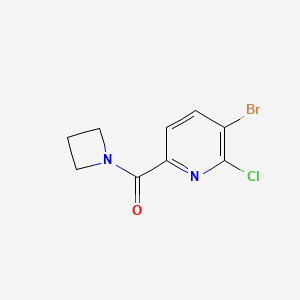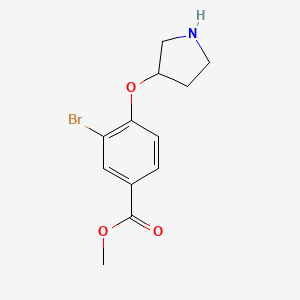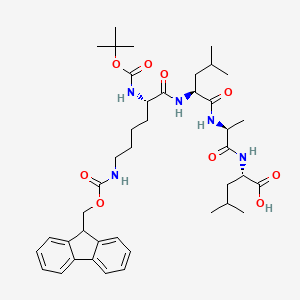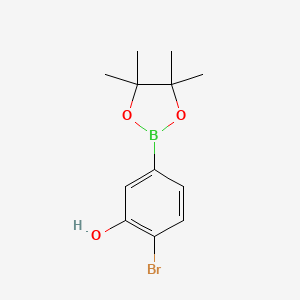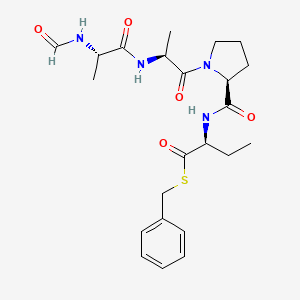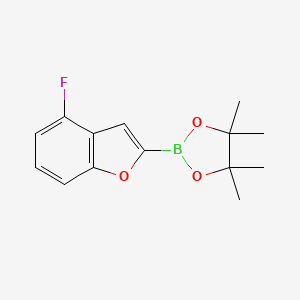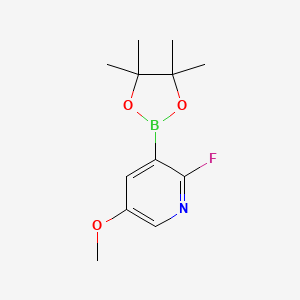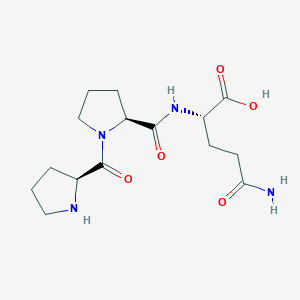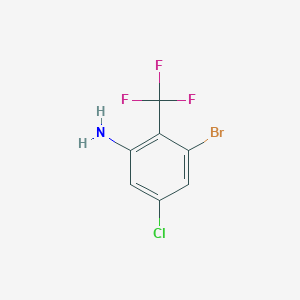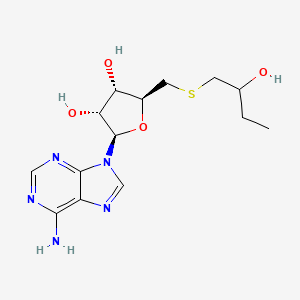
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride
Descripción general
Descripción
“4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride” is a complex organic compound. Trifluoroethyl compounds are known for their unique properties due to the presence of fluorine atoms . They are widely used in the field of new drug development .
Synthesis Analysis
The synthesis of trifluoroethyl compounds often involves the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules . For instance, trifluoroethanol is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid .
Chemical Reactions Analysis
The chemical reactions involving trifluoroethyl compounds can be quite diverse. For example, trifluoroethanol exhibits a stronger acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, etc. For example, 2,2,2-Trifluoroethylamine has a boiling point of 36-37 °C and a density of 1.262 g/mL at 20 °C .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research by Ahumada et al. (2016) focuses on the synthesis of new diazepine derivatives, including 1,4-diazepine, through a double condensation reaction. The study provides comprehensive structural and spectroscopic characterization of these compounds, enhancing the understanding of their molecular identities and geometries (Ahumada et al., 2016).
Catalytic Reactions and Microwave Irradiation
Gopalakrishnan et al. (2007) developed a method for converting piperidine-4-ones into [1,4]-diazepan-5-ones using microwave irradiation and a silica gel supported NaHSO4 catalyst. This research demonstrates a rapid and efficient synthesis approach (Gopalakrishnan et al., 2007).
Docking Studies and Potential Therapeutic Applications
Velusamy et al. (2015) conducted a study on 1,4-diazepine derivatives, highlighting their potential biological and medicinal properties, including anti-HIV and anticancer activities. The research includes crystal structures and docking studies with target proteins, suggesting potential therapeutic applications (Velusamy et al., 2015).
Multicomponent Synthesis Approaches
Banfi et al. (2007) explored a short, two-step approach to synthesize diazepane systems, employing a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This study offers insights into efficient synthesis methods for diazepane rings (Banfi et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5-12-4-3-11-2-1-6(12)13;/h11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONENPAZMXXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



